molecular formula C7H9F3O3 B1429586 ethyl 5,5,5-trifluoro-2-oxopentanoate CAS No. 1003322-53-9

ethyl 5,5,5-trifluoro-2-oxopentanoate

Cat. No.: B1429586
CAS No.: 1003322-53-9
M. Wt: 198.14 g/mol
InChI Key: GRQVAHHVDOVZKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5,5-trifluoro-2-oxopentanoate is an organic compound with the molecular formula C7H9F3O3 It is a trifluoromethyl ketone ester, characterized by the presence of a trifluoromethyl group (CF3) attached to a ketone and an ester functional group

Scientific Research Applications

Ethyl 5,5,5-trifluoro-2-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 5,5,5-Trifluoro-2-oxopentanoic Acid Ethyl Ester is not specified in the search results. As a reference substance for drug impurities and reagents, it may be used in various research contexts .

Safety and Hazards

Safety data sheets suggest that precautions should be taken when handling 5,5,5-Trifluoro-2-oxopentanoic Acid Ethyl Ester. This includes wearing protective eyewear, clothing, and gloves, and avoiding skin contact . In case of accidental release, appropriate measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5,5-trifluoro-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5,5-trifluoro-2-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the specific reaction conditions .

Comparison with Similar Compounds

Ethyl 5,5,5-trifluoro-2-oxopentanoate can be compared with other trifluoromethyl ketone esters, such as:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • Ethyl 3,3,3-trifluoro-2-oxopropanoate

These compounds share similar structural features but differ in the position and number of trifluoromethyl groups. This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

ethyl 5,5,5-trifluoro-2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-2-13-6(12)5(11)3-4-7(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQVAHHVDOVZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5,5,5-trifluoro-2-oxopentanoate
Reactant of Route 2
Reactant of Route 2
ethyl 5,5,5-trifluoro-2-oxopentanoate
Reactant of Route 3
Reactant of Route 3
ethyl 5,5,5-trifluoro-2-oxopentanoate
Reactant of Route 4
Reactant of Route 4
ethyl 5,5,5-trifluoro-2-oxopentanoate
Reactant of Route 5
Reactant of Route 5
ethyl 5,5,5-trifluoro-2-oxopentanoate
Reactant of Route 6
Reactant of Route 6
ethyl 5,5,5-trifluoro-2-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.